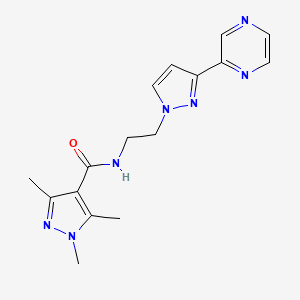![molecular formula C19H24O3 B2718193 2-[4-(1-Adamantyl)phenoxy]propanoic acid CAS No. 52804-08-7](/img/structure/B2718193.png)
2-[4-(1-Adamantyl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Adamantyl)phenoxy]propanoic acid is a chemical compound with the molecular formula C19H24O3 and a molecular weight of 300.39 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 162.42°C and a predicted boiling point of approximately 446.7°C at 760 mmHg . It has a predicted density of approximately 1.2 g/cm3 and a refractive index of n20D 1.59 .Scientific Research Applications
Material Science Applications
Polymer Synthesis and Modification "2-[4-(1-Adamantyl)phenoxy]propanoic acid" derivatives have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in developing novel polymers with desirable thermal and thermo-mechanical properties. Such advancements suggest a pathway towards sustainable alternatives in materials science, leveraging renewable resources for polymer synthesis (Acerina Trejo-Machin et al., 2017).
High-Performance Polyimides Studies have also focused on the synthesis and characterization of polyamide-imides containing adamantyl groups, showcasing the preparation of materials with excellent solubility, thermal stability, and mechanical strength. These findings underscore the adamantyl derivatives' utility in creating high-performance materials suitable for a variety of applications (D. Liaw & Been-Yang Liaw, 2001).
Biological and Chemical Studies
Antimicrobial Activity Research into the antimicrobial properties of "2-[4-(1-Adamantyl)phenoxy]propanoic acid" derivatives has demonstrated significant activity, highlighting the potential of these compounds in medical and pharmaceutical applications. The structure-activity relationship studies provide insights into designing more effective antimicrobial agents (Y. V. Korotkii et al., 2009).
Retinoic Acid Receptor Subtypes Investigations into ligands for retinoic acid receptor subtypes have identified the adamantylphenyl moiety as a potent pharmacophore, replacing naturally occurring structures in retinoic acid. These studies pave the way for developing new therapeutic agents with improved selectivity and efficacy for treating conditions mediated by retinoic acid receptors (B. Charpentier et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABFCYXGNGRLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Adamantyl)phenoxy]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

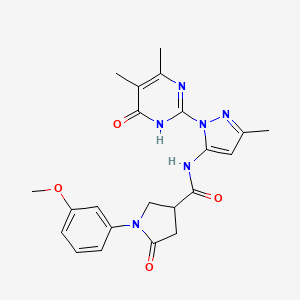
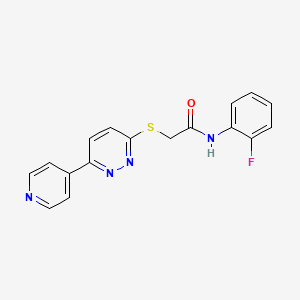
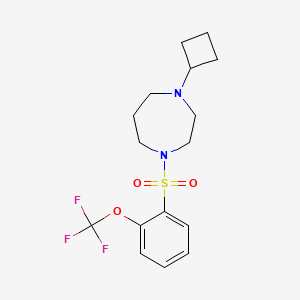
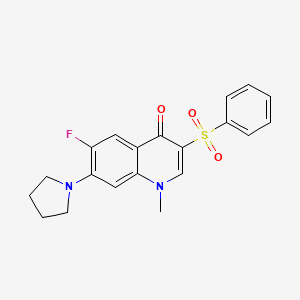
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
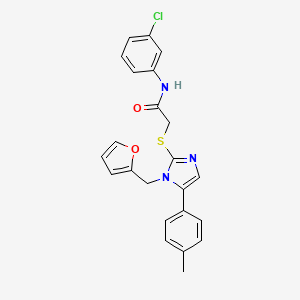
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

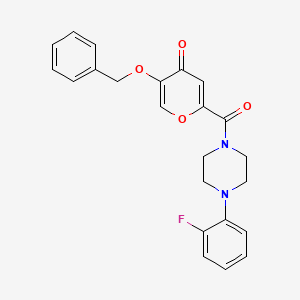
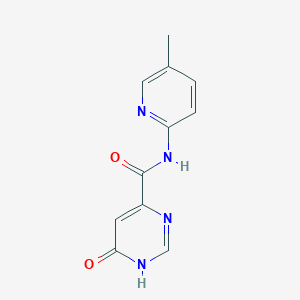
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)

